N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide
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Description
N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites, inhibiting their function . This interaction disrupts the signaling pathways that these receptors are involved in, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The compound affects the EGFR and VEGFR-2 signaling pathways. These pathways are involved in cell proliferation, survival, and angiogenesis . By inhibiting these receptors, the compound disrupts these pathways, leading to a decrease in cancer cell growth and survival .
Pharmacokinetics
Similar compounds have been shown to meet the admet (absorption, distribution, metabolism, excretion, toxicity) and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is a decrease in cancer cell proliferation and survival . This is due to the inhibition of the EGFR and VEGFR-2 signaling pathways, which are involved in these processes .
Biological Activity
N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a methoxyphenyl group with a tetrahydroquinazoline core, suggesting diverse biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.
The compound has the following chemical characteristics:
- Molecular Formula : C23H19N3O3S
- Molecular Weight : 417.5 g/mol
- CAS Number : 451466-32-3
Anticancer Activity
Several studies have explored the anticancer properties of quinazoline derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example:
- Case Study : A study on similar compounds demonstrated that they inhibit the growth of human cancer cell lines by inducing G1 phase arrest and apoptosis through the activation of caspases .
Enzyme Inhibition
The compound's structure suggests possible interactions with various enzymes. Quinazoline derivatives are known to act as inhibitors of protein kinases and other enzymes involved in cellular signaling pathways:
- Mechanism : By binding to the active site of these enzymes, they can disrupt signal transduction pathways that are often upregulated in cancer and inflammatory diseases .
In Vitro Studies
In vitro assays have shown that related compounds can effectively inhibit the growth of specific cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF7 (Breast Cancer) | 10 | Apoptosis induction |
Compound B | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
These findings suggest that this compound may exhibit similar activities.
In Vivo Studies
While specific in vivo studies on this compound are scarce, related quinazoline derivatives have shown promising results in animal models:
- Study Example : A study demonstrated that a similar quinazoline compound reduced tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-18-12-6-15(7-13-18)14-24-21(27)16-8-10-17(11-9-16)26-22(28)19-4-2-3-5-20(19)25-23(26)30/h2-13,19H,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBZVWANENCHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4C=CC=CC4=NC3=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.